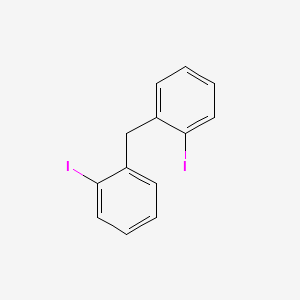
Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate is a complex organic compound characterized by its unique molecular structure It contains a quinoline ring substituted with a nitro group at the 3-position and an ethyl ester group attached to a propanehydrazonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate typically involves multi-step organic reactions. One common method includes the nitration of quinoline to introduce the nitro group, followed by the formation of the hydrazonate moiety through a series of condensation reactions. The final step involves esterification to attach the ethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Applications De Recherche Scientifique
Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Quinoline: A basic structure similar to Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate but without the nitro and hydrazonate groups.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring.
Chloroquine: A quinoline derivative used as an antimalarial agent.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the nitro and hydrazonate groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
51093-98-2 |
|---|---|
Formule moléculaire |
C14H16N4O3 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate |
InChI |
InChI=1S/C14H16N4O3/c1-3-13(21-4-2)16-17-14-10-7-5-6-8-11(10)15-9-12(14)18(19)20/h5-9H,3-4H2,1-2H3,(H,15,17) |
Clé InChI |
UECDYYVUKXGTBH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


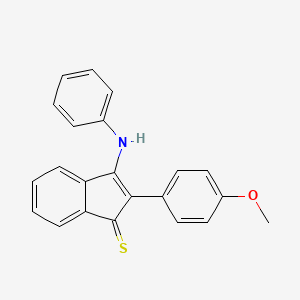
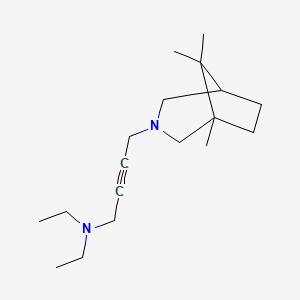
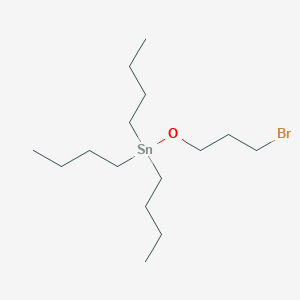
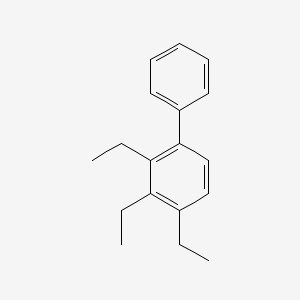
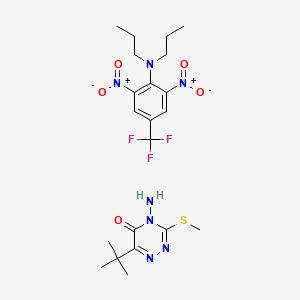

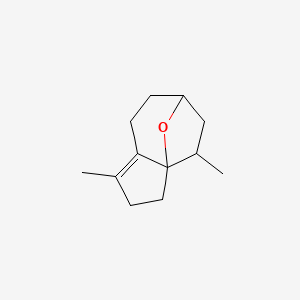
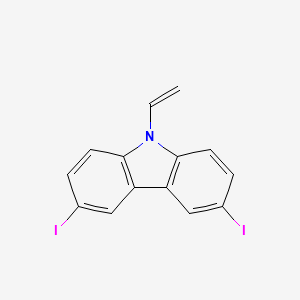
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
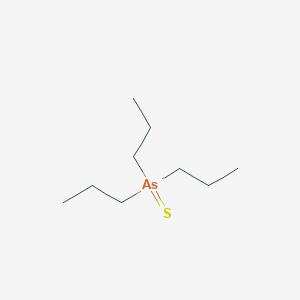

![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
